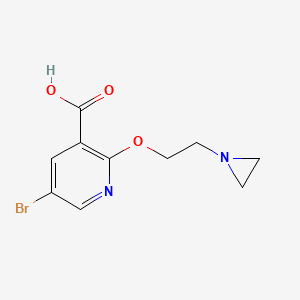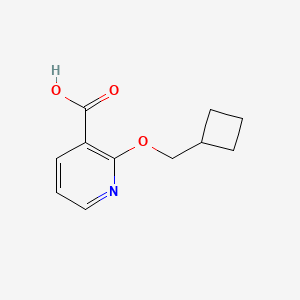
2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine, also known as 2,3,4-trimethoxyphenethylamine, is a novel compound with potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It is a derivative of phenethylamine and is structurally related to other compounds such as mescaline and amphetamine. 2,3,4-trimethoxyphenethylamine has been studied for its ability to act as a monoamine transporter inhibitor and for its potential as a novel drug for the treatment of neurological disorders.
Applications De Recherche Scientifique
1. Antitumor Activities
2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine and its analogues have been explored for antitumor properties. Aliano et al. (1984) synthesized various analogues and tested them for amplifying phleomycin's antitumor effects in mice, indicating potential in cancer treatment research (Aliano et al., 1984).
2. Antimicrobial Applications
Compounds similar to 2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine have been studied for their antimicrobial properties. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, contributing to the search for new antimicrobial agents (Bayrak et al., 2009).
3. Asymmetric Synthesis and Catalysis
The compound and its derivatives are used in asymmetric synthesis. Liu et al. (2009) utilized a related organopalladium complex for asymmetric hydrophosphination reactions, demonstrating its utility in creating chiral molecules (Liu et al., 2009). Additionally, Ma et al. (2016) explored its use in the asymmetric synthesis of chiral P−N bidentate ligands (Ma et al., 2016).
4. Antioxidant and Antitumor Properties
El‐Borai et al. (2013) reported the synthesis of pyrazolopyridines related to this compound, examining their antioxidant and antitumor activities, indicating potential applications in disease treatment and prevention (El‐Borai et al., 2013).
5. Synthesis of Heterocyclic Systems
The compound is used in the synthesis of various heterocyclic systems. Bogolyubov et al. (2004) demonstrated its use in creating novel heterocyclic structures, highlighting its versatility in synthetic chemistry (Bogolyubov et al., 2004).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-6-14(18-10-11)13(17)8-12-5-7-15(19-2)16(9-12)20-3/h4-7,9-10,13H,8,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDSGVQSZKYTIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


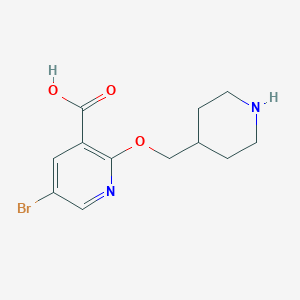
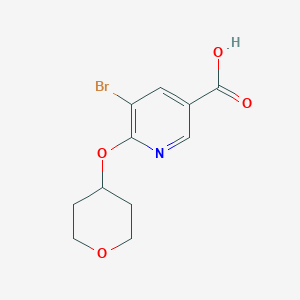
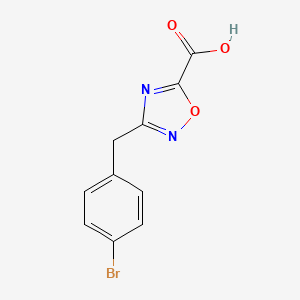
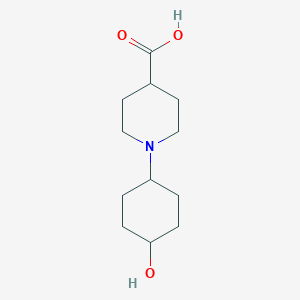


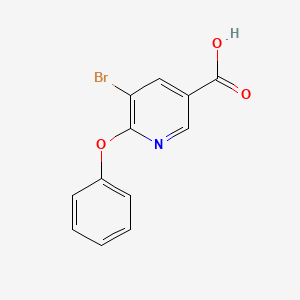
![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)
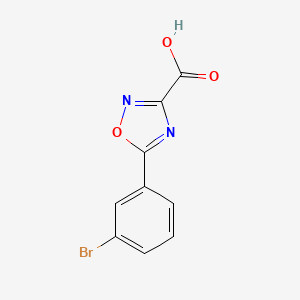
![2-[(4-Nitrophenyl)thio]thiophene](/img/structure/B1391632.png)

